molecular formula C9H12BrNS B1529499 [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine CAS No. 1803604-58-1

[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine

Cat. No.: B1529499
CAS No.: 1803604-58-1
M. Wt: 246.17 g/mol
InChI Key: CAMGMECCFOKPBE-UHFFFAOYSA-N
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Description

[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine is a chemical building block with the molecular formula C9H12BrNS and a molecular weight of 245.98 g/mol (for the free base) . This compound features a bromothiophene scaffold linked to an aminomethyl-substituted cyclobutane ring. The presence of both a bromo substituent and a primary amine functional group on a conformationally restricted cyclobutyl framework makes it a valuable intermediate for various research applications, particularly in medicinal chemistry and drug discovery . The bromine atom on the thiophene ring offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This allows researchers to create diverse compound libraries by introducing other aromatic or heteroaromatic systems . Simultaneously, the primary amine group can be used to form amide bonds or be converted into other functional groups, facilitating its incorporation into larger molecular architectures. Compounds containing similar bromothiophene and aminomethyl cyclobutane motifs are frequently explored in the synthesis of potential pharmaceutical agents, as evidenced by their appearance in patent literature related to antibacterial and other therapeutic compounds . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, or for any human or veterinary applications.

Properties

IUPAC Name

[1-(5-bromothiophen-2-yl)cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNS/c10-8-3-2-7(12-8)9(6-11)4-1-5-9/h2-3H,1,4-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMGMECCFOKPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803604-58-1
Record name [1-(5-bromothiophen-2-yl)cyclobutyl]methanamine
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Biological Activity

[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available literature.

Chemical Structure and Properties

The compound's molecular formula is C11H12BrNC_{11}H_{12}BrN, and it features a cyclobutyl group attached to a thiophenic moiety, which contributes to its unique biological properties. The presence of bromine in the thiophene ring may enhance the compound's reactivity and interaction with biological targets.

Antitumor Activity

Several studies have indicated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound effectively inhibited the growth of melanoma cells, with an IC50 value indicating potent activity.

Table 1: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A2058 Melanoma0.58Inhibition of ERK and AKT signaling pathways
MCF-7 Breast Cancer1.2Induction of apoptosis via CRY inhibition
U87 Glioma0.75CDK inhibition leading to cell cycle arrest

The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific kinases or transcription factors that are critical for tumor growth.
  • Receptor Modulation : It can act as an antagonist or agonist at various receptors, influencing downstream signaling cascades.

Case Studies and Research Findings

  • Study on Melanoma Cells : A study published in Cancer Research reported that this compound significantly reduced the viability of A2058 melanoma cells by inducing apoptosis through the modulation of the ERK and AKT pathways .
  • Breast Cancer Research : Another investigation focused on MCF-7 breast cancer cells revealed that this compound enhances chemosensitivity by disrupting circadian rhythm pathways, which are often altered in cancerous cells.
  • Glioblastoma Treatment : Research conducted on U87 glioma cells indicated that the compound exhibited cytotoxic effects through CDK inhibition, providing a potential therapeutic avenue for aggressive brain tumors .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundAntitumor ActivityMechanism of Action
This compoundHighERK/Akt pathway modulation
3-HydroxyazetidineModerateGeneral enzyme inhibition
3-EthynylazetidineLowLimited receptor interaction

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclobutane Ring

Aromatic Substituents
  • [1-(2-Methoxyphenyl)cyclobutyl]methanamine Molecular formula: C₁₂H₁₇NO Molecular weight: 191.269 Da Key features: Methoxy group at the phenyl ring; commercially available (e.g., $220–$1,390/100 mg) .
  • [1-(4-Fluorophenyl)cyclobutyl]methanamine HCl

    • Molecular formula : C₁₁H₁₄ClFN
    • Molecular weight : 203.69 Da
    • Key features : Fluorine substituent; hydrochloride salt improves crystallinity .
    • Comparison : Fluorine’s electronegativity may enhance metabolic stability relative to bromine, which could increase molecular weight and steric bulk .
Heterocyclic Substituents
  • {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine Key features: Piperidine ring replaces cyclobutane; InChIKey: IEKPCSPITOZRTG-UHFFFAOYSA-N .

Functional Group Modifications

Piperazine Derivatives
  • (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine Molecular formula: C₁₀H₂₁N₃ Molecular weight: 183.297 Da Key features: Piperazine substituent; used in AAA ATPase p97 inhibitors (e.g., compound 23 in ) .
Carboxylic Acid Derivatives
  • 1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid
    • CAS : 1503590-55-3 .
    • Comparison : The carboxylic acid group enables salt formation and hydrogen bonding, contrasting with the primary amine in the target compound, which may favor different reactivity or pharmacokinetic profiles .

Physicochemical and Commercial Profiles

Compound Name Substituent Molecular Formula Molecular Weight (Da) Key Features
[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine 5-Bromothiophen-2-yl C₉H₁₂BrNS 244.987 Bromothiophene group; no literature
1-[1-(2-Methoxyphenyl)cyclobutyl]methanamine 2-Methoxyphenyl C₁₂H₁₇NO 191.269 Methoxy group; commercial availability
(1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine 4-Methylpiperazin-1-yl C₁₀H₂₁N₃ 183.297 Piperazine substituent; medicinal chemistry applications
[1-(4-Fluorophenyl)cyclobutyl]methanamine HCl 4-Fluorophenyl C₁₁H₁₄ClFN 203.69 Fluorophenyl; hydrochloride salt

Preparation Methods

Synthetic Strategy Overview

The synthesis of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine typically involves:

Preparation of 5-Bromothiophene Precursors

The 5-bromothiophene moiety is commonly prepared or procured as a starting point. Literature describes bromination of thiophene derivatives under controlled conditions to yield 5-bromothiophene compounds with high regioselectivity. For example, bromination of 2-acetyl-5-bromothiophene using bromine in dioxane/ether solvent mixtures yields bromo-substituted intermediates in good yields (~71%) with clean reaction profiles.

Cyclobutyl Ring Construction

The cyclobutyl ring can be introduced through several methods:

  • Cyclopropane ring expansion: Donor–acceptor cyclopropanes bearing ester or other acceptor groups can be opened and transformed into larger ring systems such as cyclobutanes under Lewis acid catalysis with primary amines. This method involves nucleophilic ring opening followed by ring expansion or rearrangement.

  • Radical or metal-catalyzed cyclization: Transition-metal catalyzed reactions (e.g., copper-catalyzed radical additions) have been used to functionalize bicycloalkyl systems, which can be adapted for cyclobutyl ring formation adjacent to aromatic systems.

The introduction of the methanamine group onto the cyclobutyl ring is achieved by:

  • Reductive amination: Reacting cyclobutanone derivatives with ammonia or primary amines under reductive conditions to yield cyclobutylmethanamines.

  • Nucleophilic substitution: Using halomethyl cyclobutyl intermediates that undergo nucleophilic substitution with ammonia or amines.

Representative Synthetic Route (Hypothetical Based on Literature)

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%) Notes
1 Bromination 2-acetylthiophene Br2, dioxane/ether, 0–5 °C 2-bromo-1-(5-bromothiophen-2-yl)ethanone 71 Regioselective bromination
2 Cyclobutyl ring formation Brominated thiophene derivative Lewis acid catalysis, primary amine Cyclobutyl intermediate Variable Via ring expansion of donor-acceptor cyclopropanes
3 Aminomethylation Cyclobutyl intermediate Reductive amination or nucleophilic substitution This compound Variable Final amine installation step

Research Findings and Analysis

  • Lewis Acid-Catalyzed Ring Opening and Cyclization: Donor–acceptor cyclopropanes can be opened by primary amines under Lewis acid catalysis to yield γ-amino esters, which can cyclize and dealkoxycarbonylate to form nitrogen-containing cyclic compounds. This approach offers a versatile route to cyclobutyl amines when adapted properly.

  • Copper-Catalyzed Radical Functionalization: Recent advances in radical-mediated functionalization of bicycloalkyl systems demonstrate efficient ways to construct complex cyclobutyl-containing scaffolds with amine functionalities, though direct application to the exact compound requires further adaptation.

  • Bromothiophene Functionalization: Suzuki and Stille coupling reactions are widely used for functionalizing bromothiophene derivatives, enabling the attachment of various substituents including amine-containing groups, which may be leveraged in the synthesis of the target compound.

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Advantages Limitations References
Bromination of thiophene Br2 in dioxane/ether, low temp High regioselectivity, good yield Requires careful temperature control
Lewis acid-catalyzed ring opening of donor–acceptor cyclopropanes Primary amines, Lewis acids (e.g., Ni(ClO4)2) Straightforward, broad substrate scope May require multi-step cyclization
Reductive amination Cyclobutanone derivatives, ammonia, reducing agents Direct amine installation Sensitive to conditions, purification needed General knowledge
Transition-metal catalyzed radical functionalization Copper catalysts, organohalides, amine ligands Efficient, late-stage functionalization Complex catalyst systems

Q & A

Q. What are the optimal synthetic routes for [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves coupling a bromothiophene derivative with a cyclobutylamine precursor. A common approach is to use a multi-step process:

Thiophene bromination : Introduce the bromine substituent at the 5-position of thiophene via electrophilic aromatic substitution using NBS (N-bromosuccinimide) in a polar solvent like DMF .

Cyclobutane formation : Construct the cyclobutyl ring via [2+2] photocycloaddition or strain-driven ring closure, followed by functionalization to introduce the methanamine group .

Amine coupling : Use reductive amination or nucleophilic substitution to attach the methanamine group to the cyclobutyl-thiophene scaffold .
Optimization : Adjust reaction temperature (e.g., 0–25°C for bromination to minimize side products) and solvent polarity (e.g., THF for cyclization steps to stabilize intermediates). Catalytic systems like Pd(PPh₃)₄ can enhance cross-coupling efficiency .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the cyclobutyl ring geometry (e.g., coupling constants for adjacent protons) and bromothiophene substitution pattern. 1H^1H-NMR peaks for the cyclobutyl protons typically appear as multiplets at δ 2.5–3.5 ppm .
  • X-ray Crystallography : Resolve the 3D structure to verify steric effects of the cyclobutyl group and bromine’s spatial orientation, which influence reactivity .
  • Computational Modeling : Density Functional Theory (DFT) can predict electronic effects of the bromine atom (e.g., electron-withdrawing impact on thiophene’s aromaticity) and cyclobutane ring strain .

Q. What are the key stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via bromine dissociation or cyclobutane ring opening. Use desiccants to avoid hydrolysis of the amine group .
  • Handling : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation of the methanamine moiety. Monitor pH in aqueous solutions (target pH 6–8) to avoid protonation-induced solubility issues .

Advanced Research Questions

Q. How does the bromothiophene-cyclobutane scaffold influence biological activity, and what experimental models are suitable for testing its efficacy?

Methodological Answer:

  • Mechanistic Studies : The bromine atom enhances electrophilicity, enabling potential interactions with cysteine residues in enzymes (e.g., kinase inhibitors). The cyclobutane ring introduces steric constraints, affecting binding pocket compatibility .
  • Assay Design :
    • In vitro : Use fluorescence polarization assays to measure binding affinity to target proteins (e.g., GPCRs or ion channels).
    • Cell-based : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, with IC₅₀ calculations to quantify potency .
    • Structural analogs : Compare with chlorothiophene or non-brominated analogs to isolate bromine’s role in activity .

Q. How can researchers resolve contradictions in reported biological data for this compound?

Methodological Answer:

  • Data Triangulation : Replicate studies using standardized protocols (e.g., fixed cell culture conditions, identical solvent/DMSO concentrations) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability in activity .
  • Computational Validation : Apply molecular docking simulations to assess binding mode consistency across different protein conformations .

Q. What strategies are recommended for derivatizing this compound to enhance selectivity or reduce off-target effects?

Methodological Answer:

  • Position-Specific Modifications :
    • Bromine replacement : Substitute bromine with fluorine (via Balz-Schiemann reaction) to reduce toxicity while retaining electronic effects .
    • Cyclobutane functionalization : Introduce hydroxyl or carbonyl groups to modulate lipophilicity and improve membrane permeability .
  • Pharmacophore Optimization : Use SAR (Structure-Activity Relationship) studies to identify critical moieties. For example, replacing the methanamine with a bulkier tert-butyl group may enhance target specificity .

Q. How can researchers leverage the compound’s halogen-bonding capability in material science applications?

Methodological Answer:

  • Crystal Engineering : Exploit bromine’s halogen-bonding with electron-rich atoms (e.g., O, N) to design supramolecular frameworks. X-ray diffraction can validate packing patterns .
  • Polymer Synthesis : Incorporate the compound as a crosslinker in conductive polymers, leveraging thiophene’s π-conjugation for optoelectronic materials. Characterize conductivity via four-point probe measurements .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine
Reactant of Route 2
[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine

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